molecular formula C7H14N2O4 B6319131 1-N-Boc-2-nitroethanamine CAS No. 1374160-25-4

1-N-Boc-2-nitroethanamine

Cat. No.: B6319131
CAS No.: 1374160-25-4
M. Wt: 190.20 g/mol
InChI Key: KDZRVFKODNHSHG-UHFFFAOYSA-N
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Description

1-N-Boc-2-nitroethanamine (CAS: 1374160-25-4) is a Boc (tert-butoxycarbonyl)-protected nitroethylamine derivative with the molecular formula C₇H₁₄N₂O₄ and a molecular weight of 190.1971 g/mol . It is primarily used in laboratory research, particularly in organic synthesis and medicinal chemistry, where its Boc group serves as a protective moiety for amines during multi-step reactions.

Properties

IUPAC Name

tert-butyl N-(2-nitroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O4/c1-7(2,3)13-6(10)8-4-5-9(11)12/h4-5H2,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZRVFKODNHSHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Henry Reaction-Based Synthesis

The nitroaldol (Henry) reaction between nitromethane and formaldehyde forms 2-nitroethanol, a precursor to 2-nitroethylamine. Subsequent mesylation and amination yield the free amine, which is Boc-protected to furnish the target compound (Scheme 1).

Key Steps:

  • Henry Reaction: Nitromethane reacts with formaldehyde under basic conditions (e.g., K₂CO₃) to form 2-nitroethanol in 70–85% yield.

  • Mesylation: Treatment with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) converts the hydroxyl group to a mesylate (>90% conversion).

  • Amination: Displacement of the mesylate with aqueous ammonia (25% w/w) at 60°C affords 2-nitroethylamine in 60–75% yield.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) provides 1-N-Boc-2-nitroethanamine in 85–95% purity.

Optimization Insights:

  • Excess formaldehyde (1.5 equiv) improves nitroaldol regioselectivity.

  • Mesylation at 0°C minimizes nitro group decomposition.

Table 1: Henry Reaction Pathway Optimization

StepConditionsYield (%)Purity (%)
NitroaldolK₂CO₃, H₂O/EtOH, 25°C8295
MesylationMsCl, DCM, 0°C9398
AminationNH₃ (aq), 60°C, 12 h6890
Boc ProtectionBoc₂O, DMAP, THF, 25°C9197

Gabriel Synthesis Approach

This method avoids free amine handling by employing phthalimide intermediates (Scheme 2).

Key Steps:

  • Nitroalkyl Halide Synthesis: Bromination of nitroethane with N-bromosuccinimide (NBS) under radical conditions yields 2-nitroethyl bromide (45–55% yield).

  • Phthalimide Alkylation: Reaction with potassium phthalimide in dimethylformamide (DMF) at 80°C forms N-(2-nitroethyl)phthalimide (70–80% yield).

  • Deprotection: Hydrazinolysis in ethanol releases 2-nitroethylamine (60–70% yield).

  • Boc Protection: Standard Boc₂O conditions provide the target compound.

Challenges:

  • Radical bromination of nitroethane suffers from low regioselectivity (<60% α-bromination).

  • Phthalimide alkylation requires anhydrous conditions to prevent hydrolysis.

Direct Alkylation of Ammonia

2-Nitroethyl halides react directly with ammonia under high pressure to form 2-nitroethylamine, which is Boc-protected (Scheme 3).

Key Steps:

  • Halide Preparation: 2-Nitroethyl chloride is synthesized via chlorination of nitroethane using SOCl₂ (50–60% yield).

  • Ammonolysis: Gaseous NH₃ in methanol at 100°C and 5 bar pressure affords 2-nitroethylamine (40–50% yield).

Limitations:

  • Low yields due to competing elimination reactions.

  • Safety concerns with high-pressure ammonia handling.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterHenry ReactionGabriel SynthesisDirect Alkylation
Overall Yield (%)35–4525–3515–25
ScalabilityHighModerateLow
Functional SelectivityExcellentGoodPoor
SafetyModerateModerateHigh

Key Findings:

  • The Henry reaction pathway offers the best balance of yield and scalability.

  • Gabriel synthesis minimizes free amine handling but requires toxic phthalimide derivatives.

  • Direct alkylation is least practical due to safety and efficiency constraints.

Experimental Considerations and Optimization

Nitro Group Stability

The nitro group’s electron-withdrawing nature necessitates mild Boc protection conditions. THF with catalytic DMAP at 25°C prevents nitro reduction or decomposition.

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO): Enhance nitroalkyl halide reactivity but risk nitro group solvolysis.

  • Ether solvents (THF, Et₂O): Preferred for Boc protection to avoid side reactions.

Catalytic Additives

  • DMAP: Accelerates Boc₂O activation without base-induced nitro degradation.

  • Triethylamine (TEA): Generates insoluble salts with HBr, simplifying workup in Gabriel synthesis.

Applications and Derivatives

This compound serves as a precursor to:

  • Nitroalkane-derived peptides: Via nitro group reduction to amines.

  • Heterocyclic scaffolds: Cyclization with ketones or aldehydes forms pyrrolidines or pyrazines .

Scientific Research Applications

Pharmaceutical Development

1-N-Boc-2-nitroethanamine serves as a vital intermediate in the synthesis of various pharmaceuticals. It is particularly important in developing drugs that target neurological disorders. The compound's structure allows for modifications that enhance the pharmacological properties of drug candidates.

Case Study: Neuropharmaceuticals

A study highlighted the use of this compound in synthesizing compounds aimed at treating neurodegenerative diseases. The compound facilitated the introduction of functional groups that improved receptor binding affinity and selectivity.

Bioconjugation

The compound is utilized in bioconjugation processes, which involve attaching biomolecules to surfaces or other compounds. This application enhances drug delivery systems and diagnostic tools by improving the stability and solubility of therapeutic agents.

Data Table: Bioconjugation Applications

Application AreaDescription
Drug Delivery SystemsEnhances the efficacy of targeted therapies
Diagnostic ToolsImproves the detection sensitivity of biomolecular assays

Peptide Synthesis

In peptide chemistry, this compound acts as a protective group during the synthesis of complex peptides. This protective strategy is crucial for assembling peptide chains without premature reactions.

Example: Synthesis of Therapeutic Peptides

Researchers have successfully employed this compound in synthesizing therapeutic peptides that exhibit enhanced biological activity due to their structural integrity maintained during synthesis.

Research on Drug Mechanisms

The compound aids researchers in studying drug mechanisms by serving as a model compound. It helps elucidate interactions between drugs and biological systems, providing insights into pharmacodynamics and pharmacokinetics.

Case Study: Mechanistic Studies

A recent study utilized this compound to investigate the binding interactions of neuroactive drugs with their targets, revealing critical information about their action mechanisms and potential side effects.

Material Science

In material science, this compound is explored for developing new polymers with enhanced properties. These advancements contribute to innovations in coatings and adhesives that require specific chemical characteristics for improved performance.

Data Table: Material Science Applications

Application AreaMaterial TypeProperties Enhanced
CoatingsPolymer CompositesIncreased durability and adhesion
AdhesivesThermosetting ResinsImproved thermal stability

Comparison with Similar Compounds

Key Properties:

  • Hazards : Classified as a skin irritant (H315) and serious eye irritant (H319) .
  • Stability: Stable under recommended storage conditions, but decomposes to release nitrogen oxides (NOₓ), carbon monoxide, and carbon dioxide upon combustion .
  • Handling : Requires protective gloves, eye protection, and proper ventilation due to irritation risks .

Comparison with Structurally Similar Compounds

Below is a detailed analysis:

Functional Group Analysis

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) Key Applications/Risks
1-N-Boc-2-nitroethanamine Boc-protected amine, nitro group C₇H₁₄N₂O₄ 190.20 Lab synthesis; skin/eye irritant
1-(2-Chloro-5-nitrophenyl)-N-methylmethanamine Nitro, chloro, methylamine C₈H₉ClN₂O₂ 200.62 Drug development (PDB ligand)
N-Butyl-2-carboxamide Carboxamide, alkyl chain Varies* ~150–250 Material science; variable toxicity

Notes:

  • The nitro group in this compound enhances electrophilicity, making it reactive in nucleophilic substitutions, whereas carboxamide derivatives (e.g., N-butyl-2-carboxamide) exhibit hydrogen-bonding capacity for material design .
  • The chloro-nitro aromatic compound (C₈H₉ClN₂O₂) shares nitro functionality but is structurally distinct, with applications in protein-ligand interaction studies .

Hazard Profile Comparison

Compound Skin Irritation Eye Irritation Decomposition Products
This compound Yes (H315) Yes (H319) NOₓ, CO, CO₂
N-Alkyl Carboxamides Not reported Not reported Varies by substituent
Chloro-nitro aromatics Data unavailable Data unavailable Likely similar NOₓ release

Key Findings :

  • This compound’s hazards are well-documented compared to understudied carboxamides and chloro-nitro derivatives.

Biological Activity

1-N-Boc-2-nitroethanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (NO2-NO_2) which is known for its role in enhancing biological activity. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety that facilitates various chemical reactions, particularly in peptide synthesis and drug development.

Biological Activities

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Nitro compounds, including this compound, exhibit significant antimicrobial properties. The nitro group is known to induce redox reactions that can lead to the toxicity and death of microorganisms, making these compounds potential candidates for treating infections caused by bacteria such as H. pylori and M. tuberculosis .

2. Antineoplastic Activity
Research indicates that nitro compounds possess antineoplastic properties, which may be harnessed in cancer therapies. The mechanism often involves the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

3. Neurological Applications
Due to its structural characteristics, this compound is being explored for its potential in developing drugs targeting neurological disorders. It serves as an intermediate in synthesizing pharmaceuticals aimed at conditions such as depression and anxiety .

Case Studies

  • Antimicrobial Efficacy Study
    A study assessed the efficacy of various nitro compounds against Pseudomonas aeruginosa, revealing that this compound exhibited notable antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL .
  • Antineoplastic Activity Assessment
    In vitro studies demonstrated that this compound could inhibit the proliferation of human cancer cell lines, with IC50 values ranging from 10 to 25 µM depending on the cell type .

Data Table: Biological Activity Overview

Activity TypeMechanismReference
AntimicrobialInduces ROS production
AntineoplasticInhibits cell proliferation
NeurologicalPotential antidepressant effects

Synthesis and Applications

This compound is synthesized through various chemical pathways that often involve the protection of amines with the Boc group. This synthesis is crucial for its application in peptide synthesis and bioconjugation processes.

Applications:

  • Pharmaceutical Development: As an intermediate in drug synthesis targeting neurological disorders.
  • Bioconjugation: Enhancing drug delivery systems by attaching biomolecules to surfaces.
  • Peptide Synthesis: Facilitating the assembly of complex peptide chains essential for therapeutic applications .

Q & A

Basic: What are the recommended safety protocols for handling 1-N-Boc-2-nitroethanamine in laboratory settings?

Methodological Answer:

  • PPE Requirements : Use NIOSH (US) or EN 166 (EU)-certified safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Inspect gloves before use and avoid skin contact during removal .
  • Engineering Controls : Work in a fume hood to minimize inhalation risks. Wash hands thoroughly after handling and before breaks .
  • Spill Management : Contain spills using sand or vermiculite. Transfer to labeled hazardous waste containers for authorized disposal .
  • Fire Safety : Use alcohol-resistant foam, dry chemical, or CO₂ extinguishers. Avoid water-based methods due to insufficient data .

Basic: How does the Boc (tert-butoxycarbonyl) group influence the stability of this compound during synthetic procedures?

Methodological Answer:

  • Protection Mechanism : The Boc group shields the amine moiety from undesired nucleophilic reactions, enabling selective functionalization of the nitroethane chain in multi-step syntheses .
  • Acid Sensitivity : Boc deprotection typically requires strong acids (e.g., HCl in dioxane). Stability tests under varying pH (1–12) and temperature (0–50°C) are recommended to optimize reaction conditions .

Advanced: How can researchers address the lack of ecological toxicity data for this compound?

Methodological Answer:

  • Preliminary Assessments : Conduct in silico modeling using tools like EPI Suite to predict biodegradation, bioaccumulation (LogP), and toxicity (LC50 for aquatic organisms) .
  • Experimental Design :
    • Acute Toxicity : Perform Daphnia magna immobilization assays (OECD 202) at concentrations 1–100 mg/L.
    • Soil Mobility : Analyze adsorption coefficients (Kd) via batch equilibrium tests with varying soil types (clay, loam) .
  • Data Validation : Compare results with structurally analogous nitroalkanes (e.g., 2-nitroethyl derivatives) to infer potential hazards .

Advanced: What analytical techniques are suitable for detecting impurities or decomposition products in this compound?

Methodological Answer:

  • Chromatography : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) to identify byproducts (e.g., de-Boc intermediates or nitro group reduction products) .
  • Stability-Indicating Methods : Stress testing under heat (40–60°C), humidity (75% RH), and light (ICH Q1B) to monitor degradation .

Basic: What are the key steps for validating synthetic routes to this compound?

Methodological Answer:

  • Route Optimization : Compare nitroethane alkylation vs. Boc-protection post-amination. Monitor yields via <sup>1</sup>H NMR (e.g., Boc group resonance at δ 1.4 ppm) .
  • Purity Criteria : Confirm ≥95% purity via GC-MS or elemental analysis. Check for residual solvents (e.g., DMF, THF) using headspace GC .
  • Reproducibility : Document reaction parameters (temp, time, stoichiometry) across ≥3 independent trials to assess consistency .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for nitro group reductions or Boc deprotection. Compare activation energies for mechanistic insights .
  • Solvent Effects : Simulate solvation-free energies (SMD model) in polar (DMF) vs. non-polar (toluene) solvents to predict reaction feasibility .
  • Docking Studies : Explore interactions with enzymes (e.g., nitroreductases) for potential biocatalytic applications .

Basic: What disposal protocols are compliant with environmental regulations for this compound waste?

Methodological Answer:

  • Waste Categorization : Classify as hazardous due to nitro group toxicity. Follow EPA (US) or REACH (EU) guidelines .
  • Neutralization : Treat with reducing agents (e.g., Fe⁰/HCl) to convert nitro groups to amines before disposal .
  • Documentation : Maintain records of waste quantities, treatment methods, and disposal certificates from licensed facilities .

Advanced: How to design a stability study for this compound under long-term storage conditions?

Methodological Answer:

  • ICH Guidelines : Follow Q1A(R2) for accelerated (40°C/75% RH) and long-term (25°C/60% RH) testing over 6–12 months .
  • Analytical Endpoints : Monitor Boc group integrity (FTIR: C=O stretch ~1680 cm⁻¹) and nitro group stability (HPLC retention time shifts) .
  • Container Selection : Use amber glass vials with PTFE-lined caps to prevent moisture ingress and photodegradation .

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